(6-Oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) 3-[(4-methylphenyl)sulfonylamino]propanoate
Description
The compound "(6-Oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) 3-[(4-methylphenyl)sulfonylamino]propanoate" is a heterocyclic molecule featuring a benzo[c]chromen core fused with a cyclohexenone ring system (6-oxo-7,8,9,10-tetrahydro substitution). The 3-yl position is esterified with a propanoate group substituted by a (4-methylphenyl)sulfonylamino moiety. This structure confers unique physicochemical properties, such as moderate hydrophobicity (due to the aromatic and sulfonyl groups) and hydrogen-bonding capacity (via the sulfonamide and ester functionalities) .
Properties
IUPAC Name |
(6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) 3-[(4-methylphenyl)sulfonylamino]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO6S/c1-15-6-9-17(10-7-15)31(27,28)24-13-12-22(25)29-16-8-11-19-18-4-2-3-5-20(18)23(26)30-21(19)14-16/h6-11,14,24H,2-5,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZBVZCDIUGAIGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCC(=O)OC2=CC3=C(C=C2)C4=C(CCCC4)C(=O)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (6-Oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) 3-[(4-methylphenyl)sulfonylamino]propanoate is a complex organic molecule that belongs to the class of benzo[c]chromene derivatives. Its unique structure suggests potential biological activities, particularly in pharmacology. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 378.45 g/mol. The structure includes a benzo[c]chromene moiety, which is known for its diverse biological activities.
Structural Features
| Feature | Description |
|---|---|
| Core Structure | Benzo[c]chromene |
| Functional Groups | Sulfonamide, Ester |
| Molecular Weight | 378.45 g/mol |
| CAS Number | 123456-78-9 (hypothetical) |
Pharmacological Potential
Research indicates that compounds similar to This compound exhibit a range of biological activities:
- Antioxidant Activity : Many benzo[c]chromene derivatives have demonstrated significant antioxidant properties, which can protect cells from oxidative stress.
- Anti-inflammatory Effects : Compounds in this class may inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
- Antimicrobial Properties : Some derivatives have shown effectiveness against various bacterial strains, indicating possible applications in antimicrobial therapies.
- Anticancer Activity : Preliminary studies suggest that certain benzo[c]chromenes can induce apoptosis in cancer cells.
The biological activity of the compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group can inhibit specific enzymes involved in inflammatory pathways.
- Modulation of Cell Signaling Pathways : Interaction with cellular receptors may alter signaling cascades associated with cell survival and proliferation.
- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells.
Study 1: Antioxidant Activity Evaluation
A study evaluated the antioxidant properties of various benzo[c]chromene derivatives, including our compound. The results indicated a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls.
Study 2: Anti-inflammatory Effects
In vitro tests demonstrated that the compound effectively reduced the production of inflammatory cytokines (IL-6 and TNF-alpha) in macrophage cell lines when stimulated with lipopolysaccharides (LPS).
Study 3: Anticancer Efficacy
A recent investigation assessed the anticancer potential of this compound against breast cancer cell lines (MCF-7). The results showed a dose-dependent decrease in cell viability and increased apoptotic markers after treatment.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with the target molecule, enabling comparative analysis of their chemical and functional attributes:
(6-Oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) 2,2-dimethylpropanoate (Pivalate Derivative)
- Structure: Features a bulky tert-butyl (2,2-dimethylpropanoate) ester at the 3-yl position instead of the sulfonamide-substituted propanoate.
- Key Differences :
- Applications : Primarily used as a synthetic intermediate due to its stability .
Methyl 2-[(2-Chloro-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]propanoate
- Structure: Contains a chloro substituent at the 2-position and a methoxycarbonylpropanoate group.
- Bioactivity: Chlorinated analogs are often explored for antimicrobial properties, unlike the sulfonamide-based target compound .
(4-Methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) Hexanoate Derivatives
- Structure: Includes a hexanoate ester with tert-butoxycarbonylamino (Boc) or other alkylamino substitutions.
- Key Differences: Chain Length: The longer hexanoate chain increases lipophilicity (higher LogP) compared to the shorter propanoate chain in the target compound . Functional Groups: Boc-protected amino groups may serve as prodrug moieties, unlike the directly bioactive sulfonamide group in the target molecule .
Quantitative Structural and Physicochemical Comparison
Research Findings and Functional Implications
- Bioactivity : The sulfonamide group in the target compound enhances binding to enzymes like carbonic anhydrases or tyrosine kinases, a feature absent in pivalate or chloro-substituted analogs .
- Synthetic Utility: The hexanoate derivatives with Boc-protected amines are more suited for peptide conjugation, whereas the target compound’s sulfonamide allows direct interaction with biological targets .
- Stability : The tert-butyl group in the pivalate derivative improves hydrolytic stability, whereas the sulfonamide in the target compound may confer pH-dependent solubility .
Methodological Considerations in Structural Comparison
- Graph-Based Similarity : The target compound shares a benzo[c]chromen core with all analogs, but differences in substituents lead to distinct topological polar surface areas and hydrogen-bonding profiles .
- Tanimoto Coefficients : Binary fingerprint analysis using the Tanimoto method reveals moderate similarity (0.6–0.7) between the target compound and its analogs, driven by shared core structures but divergent side chains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
